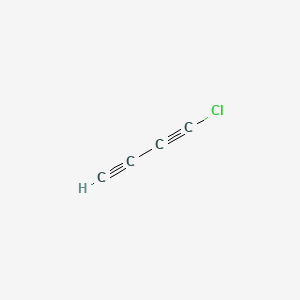
1-Chloro-1,3-butadiyne
描述
1-Chloro-1,3-butadiyne, also known as chlorodiacetylene, is an organic compound with the molecular formula C₄HCl. It is a member of the butadiyne family, characterized by a triple bond between carbon atoms.
准备方法
1-Chloro-1,3-butadiyne can be synthesized through several methods. One common synthetic route involves the dehydrochlorination of dichlorobutene. This process typically occurs in the gas phase, where dichlorobutene is subjected to high temperatures and a dehydrochlorinating agent . Industrial production methods often involve similar processes but on a larger scale, ensuring the efficient and cost-effective production of the compound.
化学反应分析
1-Chloro-1,3-butadiyne undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Cycloaddition: The compound can undergo cycloaddition reactions, forming cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-1,3-butadiyne has several applications in scientific research:
Medicine: While not widely used in medicine, its derivatives are being explored for therapeutic purposes.
Industry: The compound is used in the production of polymers and other industrial materials.
作用机制
The mechanism of action of 1-chloro-1,3-butadiyne involves its reactivity with various molecular targets. The compound’s triple bond and chlorine atom make it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of new bonds and the release of energy, which can be harnessed for various applications .
相似化合物的比较
1-Chloro-1,3-butadiyne can be compared to other similar compounds, such as:
1,3-Butadiene: A simple diene with two double bonds, used primarily in the production of synthetic rubber.
2-Chloro-1,3-butadiene (Chloroprene): Used in the production of neoprene rubber, known for its elasticity and chemical resistance.
2-Methyl-1,3-butadiene (Isoprene): Another diene used in the production of synthetic rubber.
属性
IUPAC Name |
1-chlorobuta-1,3-diyne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl/c1-2-3-4-5/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDGPGUPUPETAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976367 | |
| Record name | 1-Chlorobuta-1,3-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6089-44-7 | |
| Record name | 1,3-Butadiyne, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chlorobuta-1,3-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


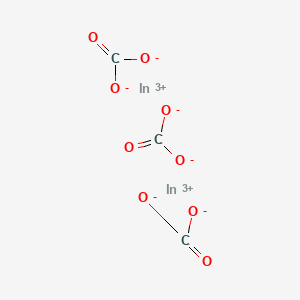
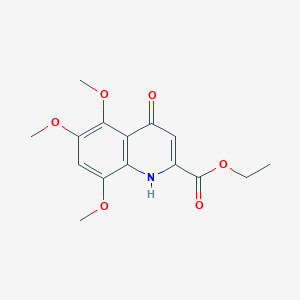
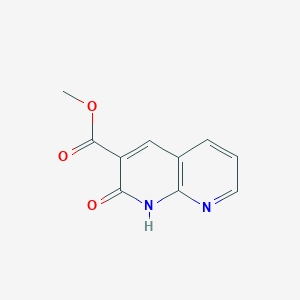
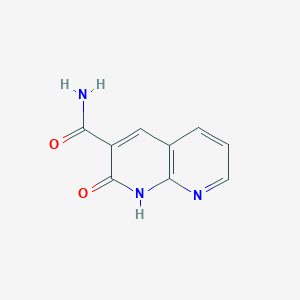
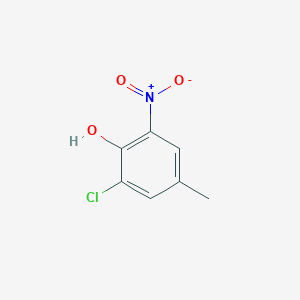

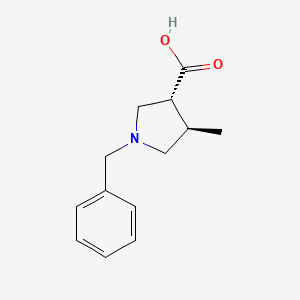
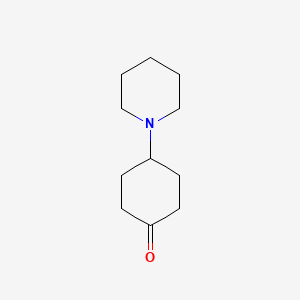
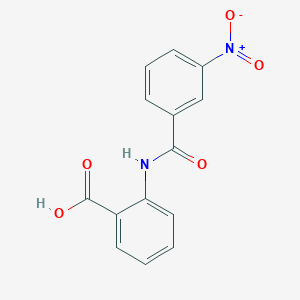
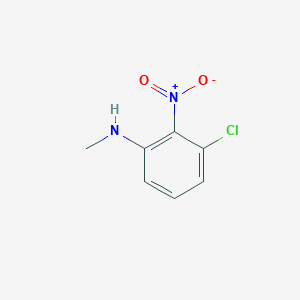
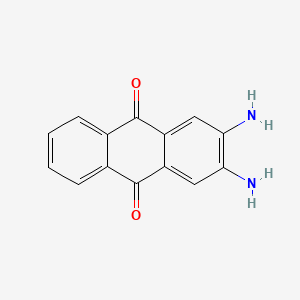
![2H,3H-Naphtho[1,2-B]furan-2-one](/img/structure/B3054461.png)
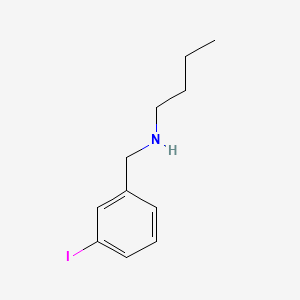
![3-Oxaspiro[5.5]undecan-2-one](/img/structure/B3054465.png)
